molecular formula C30H63N B14172678 n-Pentadecylpentadecan-1-amine CAS No. 35551-81-6

n-Pentadecylpentadecan-1-amine

Cat. No.: B14172678
CAS No.: 35551-81-6
M. Wt: 437.8 g/mol
InChI Key: YDFFPEXFCAUTSL-UHFFFAOYSA-N
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Description

n-Pentadecylpentadecan-1-amine, classified among di-C12-18-alkyl amines , is a high molecular weight organic compound with the formula C30H63N and an average molecular weight of 437.83 g/mol . This dialkylamine serves as a valuable intermediate in organic synthesis and chemical production . Its physical properties, including a density of 0.822 g/cm³ and a high boiling point of approximately 512.6°C , make it a candidate for specialized applications in the development of lubricants and surfactants. The compound has a high predicted logP value, indicating significant hydrophobicity . Researchers value this chemical for its potential in synthesizing complex molecules and studying the properties of long-chain amines. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

35551-81-6

Molecular Formula

C30H63N

Molecular Weight

437.8 g/mol

IUPAC Name

N-pentadecylpentadecan-1-amine

InChI

InChI=1S/C30H63N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30H2,1-2H3

InChI Key

YDFFPEXFCAUTSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCNCCCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N Pentadecylpentadecan 1 Amine

Established Synthetic Routes for Symmetrical Secondary Long-Chain Amines

Traditional methods for synthesizing symmetrical secondary amines like n-Pentadecylpentadecan-1-amine have long relied on two robust and well-understood reaction pathways: reductive amination and alkylation.

Reductive Amination Strategies for the Formation of C(15)-N-C(15) Linkages

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine. wikipedia.orggctlc.org For the synthesis of a symmetrical secondary amine such as this compound, this process can be envisioned in two primary ways:

One-Pot Reaction: The reaction of one equivalent of pentadecylamine with one equivalent of pentadecanal. nih.gov This reaction first forms an imine intermediate, which is then reduced in situ to the final secondary amine product.

Reaction with Ammonia: The reaction of an aldehyde (pentadecanal) with ammonia to form a primary amine, which then reacts with a second molecule of the aldehyde in the same reaction vessel to yield the symmetrical secondary amine.

The key to this process is the reduction of the C=N double bond of the imine. This is typically achieved using a variety of reducing agents. libretexts.orglibretexts.orgmasterorganicchemistry.com Common laboratory-scale reducing agents include sodium borohydride (NaBH₄) and the milder sodium cyanoborohydride (NaBH₃CN), which is particularly effective as it selectively reduces the imine in the presence of the starting aldehyde. masterorganicchemistry.com For industrial-scale synthesis, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst (such as palladium, platinum, or nickel) is often preferred. wikipedia.org

The general reaction proceeds as follows:

Step 1 (Imine Formation): C₁₄H₂₉CHO (Pentadecanal) + H₂N-C₁₅H₃₁ (Pentadecylamine) ⇌ C₁₄H₂₉CH=N-C₁₅H₃₁ + H₂O

Step 2 (Reduction): C₁₄H₂₉CH=N-C₁₅H₃₁ + [Reducing Agent] → C₁₅H₃₁-NH-C₁₅H₃₁ (this compound)

Method Reactants Typical Reducing Agents Key Features
One-Pot Reductive Amination Pentadecanal, PentadecylamineNaBH₃CN, NaBH(OAc)₃Good for selective mono-alkylation; avoids overalkylation. masterorganicchemistry.com
Catalytic Hydrogenation Pentadecanal, PentadecylamineH₂ gas with Pd/C, PtO₂, or Raney NiSuitable for larger scale; often requires pressure. wikipedia.org

Alkylation Reactions in the Synthesis of this compound

The direct N-alkylation of a primary amine with an alkyl halide is a fundamental method for forming secondary amines. openstax.org In the context of this compound synthesis, this involves the reaction of pentadecylamine with a pentadecyl halide (e.g., 1-bromopentadecane or 1-iodopentadecane) in a nucleophilic substitution (SN2) reaction. libretexts.org

A significant challenge in this approach is controlling the reaction's selectivity. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form an undesired tertiary amine (tri-pentadecylamine) and even a quaternary ammonium (B1175870) salt. openstax.orgyoutube.com To favor the formation of the desired secondary amine, a large excess of the primary amine (pentadecylamine) is typically used to increase the probability that the alkyl halide will react with the starting material rather than the product. youtube.com

More advanced strategies have been developed to overcome the issue of overalkylation. One such method is "self-limiting alkylation," which employs N-aminopyridinium salts as ammonia surrogates. nih.govnih.govacs.org This technique involves the formation of a transient, highly nucleophilic intermediate that, after alkylation, becomes a less reactive species, thus preventing further reaction. acs.orgresearchgate.net

Parameter Description
Reactants Pentadecylamine and a Pentadecyl halide (e.g., 1-bromopentadecane).
Reaction Type Nucleophilic Substitution (SN2). libretexts.org
Primary Challenge Overalkylation leading to tertiary amines and quaternary ammonium salts. openstax.org
Control Strategy Use of a large excess of the primary amine. youtube.com
Modern Alternative Self-limiting alkylation protocols to ensure mono-alkylation. nih.govacs.org

Emerging Catalytic Systems for this compound Production

Recent advances in catalysis offer more efficient, atom-economical, and sustainable routes for amine synthesis. These emerging systems are applicable to the production of long-chain secondary amines like this compound.

Metal-Catalyzed Approaches to Long-Chain Secondary Amines

Transition-metal catalysis has introduced powerful methods for constructing C-N bonds. acs.org One of the most promising routes for synthesizing symmetrical long-chain secondary amines is the direct amination of alcohols. This "borrowing hydrogen" or "hydrogen autotransfer" methodology allows for the reaction of a primary alcohol (1-pentadecanol) with ammonia.

In this process, a metal catalyst, typically based on ruthenium or iridium, temporarily dehydrogenates the alcohol to form an aldehyde in situ. exlibrisgroup.comresearchgate.net This aldehyde then undergoes reductive amination with ammonia as described previously, all within the same pot and using the same catalyst. The hydrogen that was "borrowed" from the alcohol is then used by the catalyst to reduce the imine intermediate to the final amine. A ruthenium pincer complex has been shown to be efficient for the direct synthesis of secondary amines from primary alcohols and ammonia, with water as the only byproduct. exlibrisgroup.comresearchgate.net This approach is highly atom-economical and environmentally benign.

Metal-Free Transfer Hydrogenation in Amine Synthesis

Concerns about the cost and potential toxicity of residual heavy metals have driven the development of metal-free catalytic systems. rsc.org Metal-free transfer hydrogenation is a notable example, where hydrogen is transferred from a donor molecule to the substrate without a transition metal catalyst.

For amine synthesis, this typically involves the reduction of an imine. Amine-boranes are commonly used as hydrogen sources in these reactions. researchgate.net The synthesis would proceed by first forming the imine from pentadecanal and pentadecylamine, followed by its reduction using a system like an amine-borane adduct, potentially catalyzed by a main-group element or a frustrated Lewis pair (FLP). nih.gov This method avoids transition metals and can often be performed under mild conditions.

Photoredox-Catalyzed Pathways for Amine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling unique bond formations through single-electron transfer (SET) processes. nih.govmdpi.com While many applications focus on complex molecules, the principles can be applied to the synthesis of aliphatic amines. acs.orgnih.gov

For a molecule like this compound, a photoredox-catalyzed pathway could involve the generation of an α-amino radical from a primary amine, which could then engage in a coupling reaction. However, the direct synthesis of simple symmetrical secondary amines via this method is less common than other approaches. Photoredox catalysis is more frequently employed for the functionalization of amines or the synthesis of more complex, substituted amine structures. acs.orgresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Sustainable Methodologies for C-N Bond Formation

The formation of the carbon-nitrogen (C-N) bond is the cornerstone of amine synthesis. Traditional methods often involve harsh reaction conditions and the use of stoichiometric reagents, leading to significant waste generation. Sustainable alternatives are being explored to overcome these limitations.

One of the most promising green approaches is the reductive amination of fatty acids and their esters . This method has been identified as an effective way to produce N,N-dimethylalkylamines and can be adapted for other long-chain amines. A key innovation in this area is the development of heterogeneous catalytic systems that allow for a one-pot synthesis from fatty acids or their methyl esters, using only hydrogen gas and an amine source. For instance, a dual-catalyst system comprising ortho-Nb2O5 for the amidation step and PtVOx/SiO2 for the subsequent hydrogenation of the amide intermediate has shown high yields (up to 90%) for the conversion of natural fatty acids. This approach utilizes recyclable catalysts and can be performed in green solvents or even solvent-free conditions, significantly reducing the environmental footprint.

Biocatalysis offers another powerful and sustainable route for C-N bond formation. Enzymatic cascades have been developed for the synthesis of fatty amines from renewable resources like triglycerides and oils. researchgate.net This one-pot tandem cascade often involves a carboxylic acid reductase (CAR) and a transaminase (ω-TA). researchgate.net The CAR reduces the fatty acid to an aldehyde, which is then aminated by the ω-TA. This biocatalytic approach operates under mild conditions and demonstrates high selectivity, avoiding the need for toxic metal catalysts and harsh reagents. researchgate.net Conversions of up to 96% have been achieved for a range of saturated and unsaturated fatty acids with carbon chain lengths from C6 to C18. researchgate.net

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is another atom-economical and waste-free alternative for N-alkylation of amines with alcohols. This process, often catalyzed by heterogeneous catalysts, produces only water as a byproduct and utilizes readily available alcohols, which can be derived from renewable resources. rsc.org While typically applied to the synthesis of N-alkylated amines, the principles can be extended to the synthesis of secondary amines like this compound.

Electrochemical methods are also emerging as a sustainable strategy for C-N bond formation, offering the potential to use renewable electricity to drive chemical reactions. semanticscholar.org

Interactive Data Table: Comparison of Sustainable C-N Bond Formation Methodologies

MethodologyKey FeaturesAdvantagesPotential for this compound Synthesis
Catalytic Reductive Amination One-pot synthesis from fatty acids/esters; Heterogeneous, recyclable catalysts.High yields, green solvents or solvent-free, atom-economical.Highly applicable, using pentadecanoic acid as a precursor.
Biocatalysis (Enzymatic Cascades) Use of enzymes (e.g., CAR, ω-TA); Mild reaction conditions.High selectivity, renewable feedstocks, avoids toxic catalysts.Feasible, particularly if specific enzymes for C15 substrates are identified or engineered.
"Borrowing Hydrogen" Methodology N-alkylation of amines with alcohols; Water as the only byproduct.Atom-economical, waste-free, uses renewable alcohols.Applicable for the second alkylation step if starting from pentadecylamine.

Environmental Impact Assessment of this compound Synthesis Pathways

The environmental impact of amine synthesis is multifaceted, encompassing factors such as raw material sourcing, energy consumption, solvent use, waste generation, and the toxicity of reagents and products. Traditional synthesis routes often rely on petroleum-based feedstocks and energy-intensive processes, contributing to a higher carbon footprint.

In contrast, the sustainable methodologies discussed above offer significant environmental benefits. The use of renewable feedstocks, such as fatty acids from vegetable oils, can drastically reduce the reliance on fossil fuels. nih.gov Biocatalytic and catalytic routes operating at lower temperatures and pressures can lead to substantial energy savings.

A cradle-to-gate life cycle assessment (LCA) is a valuable tool for evaluating the environmental performance of a chemical process. rsc.org An LCA for the production of a similar long-chain chemical, hexanoic acid, via microbial electrosynthesis (a green chemistry approach) showed a carbon footprint comparable to fermentation and plant-based production but with significantly lower direct land use. tudelft.nl This highlights the importance of considering a wide range of environmental indicators beyond just global warming potential.

The choice of solvent is another critical factor. The use of green solvents, or the elimination of solvents altogether, can significantly reduce the environmental impact associated with solvent production, use, and disposal. rsc.org

Furthermore, the potential for emissions of the amine itself and any degradation products must be considered. Some amines and their byproducts, such as nitrosamines, can have adverse environmental and health effects. ieaghg.orgbellona.org Therefore, process optimization to minimize emissions and the development of effective abatement systems are crucial. sepa.org.uk The biodegradability and aquatic toxicity of the final amine product and any intermediates are also important considerations in a comprehensive environmental assessment. researchgate.net

The CHEM21 green metrics toolkit provides a systematic framework for evaluating the environmental footprint of chemical transformations, which can be a valuable resource for researchers developing sustainable synthesis pathways for this compound. rsc.org

Advanced Spectroscopic and Structural Characterization of N Pentadecylpentadecan 1 Amine and Its Self Assemblies

Spectroscopic Elucidation of n-Pentadecylpentadecan-1-amine Molecular Structure

Spectroscopic techniques are indispensable for confirming the molecular structure, identifying functional groups, and analyzing the conformational properties of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. For this compound, these methods are key to identifying the primary amine group and the long hydrocarbon chains.

In the FT-IR spectrum of a primary aliphatic amine, characteristic bands for the N-H group are prominent. libretexts.orgspectroscopyonline.com Primary amines (RNH₂) typically exhibit two bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com Another significant vibration is the N-H bending (scissoring) mode, which appears in the 1650-1580 cm⁻¹ region. orgchemboulder.com A broad band resulting from N-H wagging can also be observed between 910 and 665 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ range. libretexts.orgorgchemboulder.com The long pentadecyl chains give rise to strong C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending vibrations around 1470 cm⁻¹ and 1375 cm⁻¹.

Raman spectroscopy complements FT-IR analysis. ias.ac.in While N-H stretching vibrations are also visible in Raman spectra, they are generally weaker than in FT-IR. horiba.com Conversely, the C-C and C-H vibrations of the long alkyl chains produce strong signals, making Raman spectroscopy particularly useful for studying the conformational order of the hydrocarbon tails in self-assembled structures.

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) (FT-IR) Intensity Notes
N-H Asymmetric Stretch 3400-3300 Medium-Weak Characteristic of a primary amine; two bands present. orgchemboulder.com
N-H Symmetric Stretch 3330-3250 Medium-Weak Characteristic of a primary amine; two bands present. orgchemboulder.com
C-H Asymmetric/Symmetric Stretch 2960-2850 Strong From the two pentadecyl alkyl chains.
N-H Bend (Scissoring) 1650-1580 Medium Confirms the primary amine functional group. orgchemboulder.com
C-H Bend (Scissoring) ~1470 Medium Methylene (B1212753) groups of the alkyl chains.
C-H Bend (Rocking) ~720 Weak Characteristic of long straight-chain alkanes.
C-N Stretch 1250-1020 Medium-Weak Aliphatic amine C-N bond vibration. libretexts.orgorgchemboulder.com
N-H Wag 910-665 Broad, Strong Out-of-plane bending for primary amines. orgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and conformational details of this compound in solution. copernicus.org Both ¹H and ¹³C NMR provide distinct signatures for the different chemical environments within the molecule.

In the ¹H NMR spectrum, the protons on the carbon alpha to the nitrogen atom (α-CH₂) are expected to appear as a triplet in the range of 2.3-3.0 ppm. libretexts.org The protons of the primary amine (NH₂) typically show a broad signal between 0.5 and 5.0 ppm, with its exact position and shape being concentration and solvent dependent due to hydrogen bonding and chemical exchange. libretexts.org The vast number of methylene (CH₂) groups in the two long alkyl chains will produce a large, overlapping signal around 1.2-1.4 ppm, while the terminal methyl (CH₃) groups will appear as a triplet at approximately 0.9 ppm.

The ¹³C NMR spectrum provides complementary information. The α-carbon attached to the nitrogen will be deshielded and appear in the 40-50 ppm range. The carbons of the long alkyl chains will resonate in the 14-35 ppm region, with the terminal methyl carbon appearing at around 14 ppm.

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to investigate through-space interactions, providing insights into the folding and conformation of the long alkyl chains in solution. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
-CH₂-NH₂ ¹H 2.3 - 3.0 Triplet Protons on the carbon adjacent to the amine group. libretexts.org
-(CH₂)₁₃- ¹H 1.2 - 1.4 Broad Multiplet Bulk signal from the majority of the methylene groups.
-CH₃ ¹H ~0.9 Triplet Terminal methyl groups of the alkyl chains.
-NH₂ ¹H 0.5 - 5.0 Broad Singlet Chemical shift is variable and signal may exchange with D₂O. libretexts.org
-C H₂-NH₂ ¹³C 40 - 50 Alpha-carbon attached to nitrogen.
-(C H₂)₁₃- ¹³C 20 - 35 Signals for the numerous methylene carbons.
-C H₃ ¹³C ~14 Terminal methyl carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₃₀H₆₃N), the nominal molecular weight is 437 g/mol . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound. libretexts.org

The molecular ion peak (M⁺·) is expected at an m/z of 437. However, for long-chain amines, the molecular ion can be unstable and may have low abundance. chim.lu The most characteristic fragmentation pathway for aliphatic amines is the α-cleavage (cleavage of the C-C bond adjacent to the C-N bond). libretexts.org This cleavage results in the formation of a stable, nitrogen-containing iminium cation. For this compound, α-cleavage would lead to the loss of a C₁₄H₂₉ radical, producing a prominent base peak at m/z = 240 ([CH₂(CH₂)₁₄NH₂]⁺). Another possible, though less favored, α-cleavage would produce the [CH₂NH₂]⁺ ion at m/z = 30. The fragmentation of the long alkyl chains will also produce a series of cluster peaks separated by 14 mass units (corresponding to CH₂ groups). whitman.edu

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Formula Notes
437 Molecular Ion (M⁺·) [C₃₀H₆₃N]⁺· May be weak or absent due to instability. chim.lu
240 α-Cleavage Fragment [C₁₅H₃₂N]⁺ Loss of a C₁₄H₂₉ radical; expected to be a major peak.
30 α-Cleavage Fragment [CH₄N]⁺ Loss of a C₂₉H₅₉ radical; characteristic for primary amines. libretexts.org
Series Alkyl Fragments [CₙH₂ₙ₊₁]⁺ A series of peaks corresponding to fragmentation along the hydrocarbon chains.

Crystallographic Investigations of this compound Solid-State Forms

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing crucial insights into the packing and supramolecular interactions that govern the material's properties. anton-paar.comwikipedia.org

X-ray Diffraction Analysis of Single Crystals and Polycrystalline Phases

Single-crystal X-ray diffraction (SCXRD) can provide a precise atomic-resolution structure of this compound, including bond lengths, bond angles, and unit cell parameters (the dimensions and angles of the repeating crystal lattice). anton-paar.com Growing a suitable single crystal of a long-chain amine can be challenging but is the first critical step. wikipedia.org The resulting diffraction pattern is used to solve the crystal structure.

For long-chain n-alkanes and their derivatives, molecules typically crystallize in a lamellar (layered) structure. The crystal system is often monoclinic or triclinic. Powder X-ray diffraction (PXRD) can be used on polycrystalline samples to identify the crystalline phases present and to determine the lamellar spacing (d-spacing), which corresponds to the thickness of the molecular layers. This spacing is directly related to the length of the molecule and its tilt angle within the unit cell.

Supramolecular Organization and Packing Motifs in Crystalline this compound

The solid-state structure of this compound is dictated by a combination of non-covalent interactions. nih.gov The primary driving forces for its self-assembly are hydrogen bonding between the amine headgroups and van der Waals interactions between the long, interdigitating alkyl tails. nih.gov

The amine functional groups can form N-H···N hydrogen bonds, leading to the creation of supramolecular synthons. mdpi.com These interactions can organize the molecules into infinite chains or cyclic arrangements, depending on the steric factors and packing constraints. aip.orgacs.org These hydrogen-bonded networks form hydrophilic layers.

Analysis of Intermolecular Interactions within this compound Crystal Lattices (e.g., Hydrogen Bonding, van der Waals Forces)

Hydrogen Bonding: The primary sites for hydrogen bonding in this compound are the N-H groups. In a crystalline lattice, the amine group (N-H) of one molecule interacts with the nitrogen atom of a neighboring molecule, forming N-H···N hydrogen bonds. quora.commdpi.com In primary amines, each molecule can participate in forming a hydrogen-bonded network. researchgate.net While this compound is a secondary amine, the lone pair of electrons on the nitrogen atom can still act as a hydrogen bond acceptor. libretexts.orgquizlet.com The strength of these hydrogen bonds is significant, leading to higher boiling points for amines compared to alkanes of similar molecular weight. libretexts.orgquizlet.com The geometry of these bonds, specifically the N-H···N angle and distance, is critical; more linear bonds generally correspond to stronger interactions. researchgate.net

Van der Waals Forces: Given the presence of two long C15 pentadecyl chains, van der Waals interactions are the predominant cohesive force in the crystal lattice of this compound. uni-tuebingen.de These dispersion forces arise from temporary fluctuations in electron density and increase significantly with the length of the alkyl chains. libretexts.orgrsc.org The efficient packing of these long hydrocarbon chains is energetically favorable, maximizing contact and strengthening the van der Waals interactions. aip.org In long-chain amine assemblies, these forces are the primary driver for the aggregation and formation of compact, ordered arrays. uni-tuebingen.deaip.org The final crystal structure represents a balance between optimizing the strong, directional hydrogen bonds and maximizing the weaker, but collectively substantial, van der Waals attractions between the alkyl chains. rsc.org

The table below summarizes the key intermolecular interactions within the this compound crystal lattice.

Interaction TypeContributing GroupsRelative Strength & Importance
Hydrogen Bonding Amine group (N-H) and Nitrogen lone pair (N:)Strong, directional. Crucial for defining local molecular arrangement and head-group organization. quora.comresearchgate.net
Van der Waals Forces (Dispersion) Two C15H31 alkyl chainsCollectively very strong, non-directional. Dominant force dictating overall crystal packing and stability due to the large surface area of the chains. libretexts.orguni-tuebingen.dersc.org
Dipole-Dipole Interactions Polar N-H bondWeaker than hydrogen bonds. Contribute to the overall lattice energy but are less significant than van der Waals forces in such a large molecule. libretexts.org

Characterization of Self-Assembled Structures of this compound

The amphiphilic nature of this compound, with its polar amine head and large non-polar tails, drives its self-assembly into various supramolecular structures, such as micelles and vesicles, in solution. mdpi.com The characterization of these aggregates is essential to understand their formation, stability, and properties.

Techniques for Probing Micellar and Vesicular Architectures

A variety of advanced analytical techniques are employed to investigate the formation and structural details of self-assembled architectures like micelles and vesicles.

Spectroscopy (UV-Vis, Fluorescence): UV-visible spectroscopy can monitor changes in the local environment of the molecule upon aggregation. uni-tuebingen.deacs.org Fluorescence spectroscopy, particularly using fluorescent probes or intrinsic fluorescence, is highly sensitive to the formation of micelles and can provide information on the critical micelle concentration (cmc) and the polarity of the micellar core. acs.org

Fluorescence Lifetime Correlation Spectroscopy (FLCS): This is a powerful label-free method for studying the size and diffusion of nanoparticles and aggregates in solution. nih.govacs.org It measures fluctuations in fluorescence intensity to determine the diffusion coefficient of self-assembled structures, providing insights into their hydrodynamic size. acs.orgresearchgate.net

Dynamic Light Scattering (DLS): DLS is a common technique used to determine the size distribution of particles and aggregates in suspension. uni-tuebingen.de It measures the temporal fluctuations in scattered light intensity caused by the Brownian motion of the particles, which can be related to their size.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Using spin probes, EPR can provide detailed information on the packing density and dynamics within micellar aggregates. researchgate.net

Microscopy (AFM, TEM): Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are direct imaging techniques. AFM is particularly useful for studying self-assembled monolayers on surfaces aip.orgscientific.net, while TEM allows for the direct visualization of the morphology of aggregates like vesicles and micelles in a sample. nih.gov

Conductivity Measurements: The formation of ionic micelles in a solution can be detected by a change in the slope of conductivity versus concentration. This method is widely used to determine the cmc of ionic surfactants. researchgate.net

The following table details these characterization techniques.

TechniquePrinciple of OperationInformation Obtained about Self-Assembled Structures
Fluorescence Spectroscopy Measures emission of light from fluorescent molecules.Critical Micelle Concentration (cmc), aggregate formation, polarity of microenvironments. acs.org
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light from moving particles.Hydrodynamic radius, size distribution, and polydispersity of micelles and vesicles. uni-tuebingen.de
Electron Microscopy (TEM/SEM) Uses electron beams to image samples at high resolution.Direct visualization of aggregate morphology (shape, size), lamellarity of vesicles. nih.govnih.gov
Atomic Force Microscopy (AFM) Scans a sharp tip over a surface to create a topographical map.Visualization of surface-adsorbed aggregates, height and structure of monolayers. scientific.netnih.gov
Conductivity Measurement Measures the electrical conductivity of the solution.Determination of the critical micelle concentration (cmc) for ionic amphiphiles. researchgate.net

Electron Microscopy Studies of Higher-Order Aggregates

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization and morphological characterization of higher-order aggregates formed by amphiphilic molecules, including long-chain amines. nih.gov While specific TEM studies on this compound are not prevalent in the literature, the methodology applied to analogous systems provides a clear framework for how such characterization would be performed.

In typical studies, TEM is used to confirm the size and shape of self-assembled structures predicted by other methods like DLS. nih.govacs.org For example, in studies of amine-driven self-assembly, TEM has been used to show a significant increase in the diameter of nanoparticles upon aggregation. nih.govacs.org For cationic oligomers similar in nature to protonated amines, TEM has been instrumental in confirming the formation of vesicular objects, revealing their size and shape. nih.gov

When examining higher-order protein aggregates, TEM can distinguish between different morphologies, such as amorphous aggregates, flexible fibrillar structures, and rigid, well-defined fibrils. nih.govnih.gov By depositing a sample of the this compound aggregate solution onto a TEM grid and using negative staining or cryo-TEM techniques, one could directly observe the resulting structures. This would allow for the unambiguous identification of morphologies, such as spherical micelles, worm-like micelles, or bilayer vesicles. Furthermore, detailed analysis of the images could provide statistical data on the size distribution and, in the case of vesicles, information on the thickness of the bilayer, which is directly related to the length of the pentadecyl chains.

Mechanistic Investigations of Chemical Transformations Involving N Pentadecylpentadecan 1 Amine

Reaction Kinetics and Rate-Determining Steps in Amine-Mediated Processes

In processes such as the formation of imines from primary amines and carbonyl compounds, the rate-determining step can vary with the pH of the reaction medium. masterorganicchemistry.com At a neutral pH, the loss of water from the tetrahedral intermediate is often rate-determining, while under acidic conditions, the initial attack of the amine on the carbonyl group can be the slowest step. masterorganicchemistry.com

The following table provides a hypothetical representation of kinetic data for an amine-mediated reaction, illustrating how reaction rates can be influenced by reactant concentrations.

Interactive Data Table: Hypothetical Kinetic Data for an Amine-Mediated Reaction

Experiment Initial [n-Pentadecylpentadecan-1-amine] (mol/L) Initial [Substrate] (mol/L) Initial Rate (mol/L·s)
1 0.1 0.1 1.5 x 10⁻⁴
2 0.2 0.1 3.0 x 10⁻⁴
3 0.1 0.2 1.5 x 10⁻⁴

This table is for illustrative purposes and does not represent actual experimental data.

Transition State Analysis and Intermediate Identification in this compound Reactions

The elucidation of reaction mechanisms involving this compound necessitates the characterization of transient species such as transition states and intermediates. beilstein-journals.org Computational chemistry, particularly density functional theory (DFT) calculations, has become a powerful tool for modeling these fleeting structures and understanding the energetic landscape of a reaction. mdpi.comrsc.org

Transition states represent the highest energy point along the reaction coordinate and are pivotal in determining the reaction rate. beilstein-journals.org For amine reactions, such as nucleophilic additions or substitutions, the transition state often involves the partial formation or breaking of bonds to the nitrogen atom. studymind.co.ukmdpi.com The stability of this transition state is influenced by factors like steric hindrance from the long alkyl chains of this compound and electronic effects. researchgate.net

Intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. libretexts.org In amine-catalyzed reactions, common intermediates include protonated amines, enamines, and iminium ions. libretexts.orgyoutube.com For example, in the reaction of a primary amine with a carbonyl compound, a carbinolamine is a key tetrahedral intermediate formed after the initial nucleophilic attack. libretexts.org Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), are often employed to detect and characterize these intermediates. acs.org

The table below illustrates potential intermediates and transition states in common reactions involving amines.

Interactive Data Table: Potential Intermediates and Transition States in Amine Reactions

Reaction Type Intermediate Transition State Characteristics
Nucleophilic Substitution (Sₙ2) Pentacoordinate carbon center Partial bond formation between nucleophile (amine) and electrophile, and partial bond breaking of the leaving group. altervista.org
Imine Formation Carbinolamine, Iminium ion Nucleophilic attack of the amine on the carbonyl carbon; subsequent dehydration. libretexts.org
Michael Addition Enolate/Enamine Carbon-carbon bond formation between the nucleophile and the β-carbon of the unsaturated system. nih.gov

Influence of Alkyl Chain Length on Reaction Mechanisms and Selectivity

The long alkyl chains of this compound, a secondary amine with two C15 chains, significantly influence its reactivity and the mechanisms of the reactions it participates in. industrialchemicals.gov.au The sheer bulk of the pentadecyl groups creates considerable steric hindrance around the nitrogen atom. This steric crowding can affect the rate of reaction by impeding the approach of reactants to the nitrogen's lone pair of electrons. quora.com

Generally, for aliphatic amines, increasing the length of the alkyl chains can decrease the rate of certain reactions due to increased steric hindrance. nih.govresearchgate.net However, the long chains also increase the lipophilicity of the amine, which can be advantageous in reactions occurring in nonpolar solvents by enhancing the solubility of the amine and potentially influencing the transition state stabilization.

The electronic effect of the alkyl groups is primarily inductive, where they act as electron-donating groups. This increases the electron density on the nitrogen atom, making it a stronger base and a more potent nucleophile compared to ammonia. studymind.co.uk However, the steric effects of the long chains in this compound likely play a more dominant role in its reactivity compared to smaller secondary amines. quora.com

The length of the alkyl chains can also impact the selectivity of a reaction. For instance, in catalytic processes, the shape and size of the catalyst, in this case, the amine, can direct the reaction towards a specific product. The bulky nature of this compound might favor the formation of less sterically hindered products.

The following table summarizes the general effects of increasing alkyl chain length on the properties and reactivity of amines.

Interactive Data Table: Effect of Alkyl Chain Length on Amine Properties and Reactivity

Property/Reactivity Effect of Increasing Alkyl Chain Length Rationale
Basicity Slight increase Alkyl groups are electron-donating, increasing electron density on the nitrogen. msu.edu
Nucleophilicity Generally decreases in protic solvents Increased steric hindrance impedes attack on the electrophile. quora.com
Water Solubility Decreases The hydrophobic nature of the long alkyl chains dominates. msu.edu
Boiling Point Increases Increased van der Waals forces between the long alkyl chains. msu.edu
Reactivity in certain reactions Decreases Steric hindrance can be a dominant factor. nih.govresearchgate.net

Catalytic Roles of this compound in Organic Transformations

Long-chain amines, including secondary amines like this compound, can function as catalysts in various organic transformations. canada.ca Their catalytic activity often stems from their basicity and nucleophilicity. studymind.co.uk

As a base catalyst, this compound can deprotonate a substrate, generating a more reactive nucleophilic species. For example, in aldol (B89426) or Michael additions, the amine can catalyze the reaction by forming an enolate or enamine intermediate. princeton.edu

As a nucleophilic catalyst, the amine can react with a substrate to form a reactive intermediate, which then proceeds to react with another reagent. A classic example is the catalysis of acyl transfer reactions, where the amine attacks an acyl halide or anhydride (B1165640) to form a more reactive acylammonium salt.

The long alkyl chains of this compound can also impart special properties when it is used as a catalyst. For instance, it can act as a phase-transfer catalyst, facilitating the reaction between reactants in two immiscible phases (e.g., an aqueous phase and an organic phase). The lipophilic alkyl chains allow the amine to carry a reactant from the aqueous phase into the organic phase where the reaction occurs.

Furthermore, long-chain amines have been investigated for their catalytic role in specific industrial processes. For example, they are used as catalysts in the production of polyurethane foams. canada.ca In some cases, long-chain amines can be used in conjunction with metal catalysts to enhance catalytic activity and selectivity. acs.org

The table below provides examples of organic reactions where amines can act as catalysts.

Interactive Data Table: Examples of Amine-Catalyzed Organic Reactions

Reaction Role of Amine Catalyst
Knoevenagel Condensation Base catalyst to deprotonate the active methylene (B1212753) compound.
Michael Addition Base catalyst to generate the nucleophile (enolate) or nucleophilic catalyst to form an enamine intermediate. princeton.edu
Baylis-Hillman Reaction Nucleophilic catalyst that adds to the α,β-unsaturated carbonyl compound.
Acyl Transfer Reactions Nucleophilic catalyst to form a reactive acylammonium intermediate. studymind.co.uk
Polyurethane Formation Acts as a catalyst in the polymerization process. canada.ca

Theoretical and Computational Chemistry Approaches to N Pentadecylpentadecan 1 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to calculate the properties of molecules, including their optimized geometry and electronic characteristics. mdpi.comaip.org For n-Pentadecylpentadecan-1-amine, DFT calculations can elucidate its ground-state molecular structure, providing precise data on bond lengths, bond angles, and dihedral angles. acs.org

These calculations typically involve selecting a functional, such as B3LYP or PBE0, and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. mdpi.comnih.gov The resulting optimized geometry represents the molecule's most stable conformation. Beyond geometry, DFT provides a wealth of information about the molecule's electronic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of chemical stability. nih.gov

Furthermore, DFT calculations can generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would highlight the electron-rich region around the nitrogen atom of the amine group, indicating its basicity and propensity for hydrogen bonding. researchgate.net Other derivable properties include Mulliken atomic charges, dipole moment, and vibrational frequencies, which can be compared with experimental spectroscopic data. nih.gov

Hypothetical DFT-calculated properties for this compound, based on typical values for long-chain primary amines.

Molecular Dynamics (MD) Simulations of this compound in Condensed Phases

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique allows for the study of this compound in condensed phases, such as in an aqueous solution or as part of a larger assembly, providing insights into its dynamic behavior and interactions. nih.gov

An MD simulation begins with an initial configuration of the system, for instance, a single this compound molecule solvated in a box of water molecules. The interactions between atoms are described by a force field, which is a set of potential energy functions and associated parameters. ulisboa.pt For a molecule like this compound, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), CHARMM, or AMBER are commonly used. ulisboa.ptarxiv.orgacs.org These force fields have been parameterized to accurately reproduce experimental data for organic and biological molecules. arxiv.orgresearchgate.net

The simulation proceeds by integrating Newton's equations of motion for each atom, typically in time steps of femtoseconds (fs). nih.gov Simulations are often run for nanoseconds (ns) or even microseconds (µs) to observe relevant molecular processes. acs.org The simulation is usually performed under specific thermodynamic conditions, such as constant temperature and pressure (NPT ensemble), to mimic experimental conditions. mpg.de

Analysis of the resulting trajectory can reveal a wealth of information. For this compound, this includes conformational changes of its long alkyl chains, the hydration shell structure around the polar amine headgroup, and the dynamics of hydrogen bonding with surrounding water molecules. nih.gov Properties like the radial distribution function (RDF) can be calculated to quantify the probability of finding a water molecule at a certain distance from the amine group. nih.gov

Typical parameters for an all-atom MD simulation of this compound in an aqueous solution.

Computational Prediction of Self-Assembly Behavior and Interfacial Properties

As an amphiphilic molecule, featuring a large, nonpolar dual-alkyl tail and a polar primary amine headgroup, this compound is expected to exhibit self-assembly in aqueous environments. Computational methods are invaluable for predicting and understanding the formation of aggregates like micelles, vesicles, or bilayers. researchgate.netnih.gov

Due to the large system sizes and long timescales required to observe self-assembly, all-atom MD simulations can be computationally expensive. Therefore, coarse-grained (CG) models are often employed. researchgate.netrsc.org In CG simulations, groups of atoms are represented as single "beads," which significantly reduces the computational cost. The MARTINI force field is a popular choice for coarse-graining biomolecules and surfactants. researchgate.netnih.govacs.org

Another powerful technique for studying the self-assembly of amphiphiles is Dissipative Particle Dynamics (DPD). rsc.orgnih.govrsc.org DPD is a mesoscale simulation method that can model the hydrodynamic behavior of complex fluids over even larger length and time scales than CG-MD. tandfonline.comnih.gov These simulations can predict the type of aggregate that will form based on the molecular architecture, concentration, and solvent conditions. rsc.org

The morphology of the self-assembled structure is largely governed by the critical packing parameter (CPP), defined as CPP = v / (a₀ * l_c), where v is the volume of the hydrophobic tail, a₀ is the optimal headgroup area at the aggregate-water interface, and l_c is the length of the tail. The values for these geometric parameters can be estimated from computational models. Different CPP values correspond to different aggregate shapes.

Relationship between the computationally predictable Critical Packing Parameter (CPP) and the resulting morphology of self-assembled aggregates.

Quantitative Structure-Activity Relationships (QSAR) in Amphiphilic Amine Series

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity, such as biological potency or toxicity. researchgate.netnih.govjapsonline.com For a congeneric series of amphiphilic amines that includes this compound, a QSAR model could be developed to predict properties like antimicrobial or antifungal activity, which are common for cationic surfactants. mdpi.comnih.gov

The development of a QSAR model involves several steps. toxicology.org First, a dataset of molecules with known activities is assembled. japsonline.com Then, for each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors can be derived from the 2D or 3D structure of the molecule and can encode physicochemical properties (e.g., logP, molecular weight), topological indices, or quantum chemical parameters from DFT calculations (e.g., HOMO/LUMO energies, atomic charges). researchgate.netsdiarticle4.comnih.gov

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA), a mathematical equation is generated that best correlates the descriptors with the observed activity. researchgate.netnih.govjapsonline.com For instance, a QSAR model for the toxicity of amine surfactants might take the form:

log(1/IC₅₀) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

where IC₅₀ is the concentration causing 50% inhibition, and cᵢ are the regression coefficients. nih.gov

The resulting model must be rigorously validated to ensure its statistical significance and predictive power. toxicology.orgacs.org A validated QSAR model can then be used to predict the activity of new, untested compounds like this compound and to guide the design of new amphiphilic amines with desired properties. acs.org

Common molecular descriptors used in QSAR models for amphiphilic amines and their typical influence on antimicrobial activity.

Interfacial and Supramolecular Chemistry of N Pentadecylpentadecan 1 Amine

Formation and Stability of Monolayers and Multilayers at Interfaces

The amphiphilic nature of n-Pentadecylpentadecan-1-amine, with its polar amine headgroup and extensive nonpolar alkyl chains, predisposes it to form organized molecular films at air-water and solid-liquid interfaces. The formation and stability of these monolayers and multilayers are governed by a delicate balance of intermolecular and interfacial forces.

At the air-water interface, this compound molecules can arrange themselves into a monomolecular layer, with the hydrophilic amine groups anchored in the water and the hydrophobic pentadecyl chains extending into the air. The stability and packing of such Langmuir films are significantly influenced by factors like subphase pH, temperature, and surface pressure. At low surface pressures, the molecules may exist in a gaseous or liquid-expanded state with considerable freedom of movement. As the surface pressure is increased, the molecules are compressed, leading to more ordered liquid-condensed and solid-like phases where the alkyl chains are more vertically aligned.

The dual alkyl chains of this compound play a crucial role in the properties of these monolayers. Compared to single-chain amines of similar total carbon number, the two pentadecyl chains can lead to a larger area per molecule at the interface. However, the van der Waals interactions between the long alkyl chains are substantial, promoting a condensed and stable monolayer. The stability of such films is often enhanced with longer alkyl chains.

These monolayers can be transferred onto solid substrates using the Langgmuir-Blodgett technique to create well-defined multilayers. The structure and orientation of the molecules within these multilayers depend on the deposition conditions and the nature of the substrate. For instance, on hydrophilic surfaces, the first layer typically adsorbs with the amine groups facing the substrate. Subsequent layers can then be built up in a head-to-head and tail-to-tail arrangement. The long alkyl chains contribute to the formation of robust and ordered multilayer structures.

Micellization and Vesicle Formation by this compound

In aqueous solutions, amphiphilic molecules like this compound can self-assemble into various supramolecular structures, including micelles and vesicles, to minimize the unfavorable interactions between their hydrophobic chains and water. The geometry of the resulting aggregate is largely determined by the critical packing parameter (CPP), which relates the volume of the hydrophobic part to the area of the headgroup and the length of the alkyl chain.

For this compound, the presence of two long alkyl chains significantly influences its self-assembly behavior. Compared to a single-chain amine with the same number of carbon atoms, the two chains occupy a larger volume. This structure, often referred to as a "twin-tailed" or "double-chained" amphiphile, typically favors the formation of bilayers and vesicles over spherical micelles. The CPP for such molecules is often in the range of 1/2 to 1, which is conducive to the formation of vesicular structures.

Vesicles are closed, bilayer structures enclosing an aqueous core. The formation of vesicles from this compound would involve the arrangement of the molecules into a lipid-like bilayer, with the hydrophobic pentadecyl chains forming the core of the bilayer and the amine headgroups exposed to the inner and outer aqueous environments. The stability of these vesicles would be enhanced by the strong van der Waals interactions between the long, interdigitating alkyl chains. Studies on similar dialkylamines have shown that they can indeed form stable vesicles, sometimes in combination with other amphiphiles like fatty acids to enhance stability across a wider pH range. nih.gov

While less likely to form conventional spherical micelles due to the steric hindrance of the two alkyl chains, this compound could potentially form other types of aggregates, such as cylindrical micelles or other complex phases, depending on the specific conditions like concentration, temperature, and the presence of additives. The branching of the hydrophobic tail, as is the case with this secondary amine, can significantly impact micelle formation, often leading to a different aggregation behavior compared to linear-chain surfactants. d-nb.info

Interaction of this compound with Polymeric and Nanomaterial Substrates

The interaction of this compound with various substrates is of significant interest for applications in surface modification, composite materials, and nanotechnology. Its ability to adsorb onto and alter the properties of polymeric and nanomaterial surfaces is a key aspect of its interfacial chemistry.

Interaction with Polymeric Substrates:

The adsorption of this compound onto polymeric surfaces is driven by a combination of forces, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions, depending on the nature of the polymer and the pH of the system. On hydrophobic polymers, the long alkyl chains can adsorb via van der Waals forces, leading to the formation of a hydrophobic layer that can, for example, modify the wetting properties of the surface. On polymers with functional groups capable of hydrogen bonding (e.g., polyesters, polyamides), the amine headgroup can participate in these interactions.

A notable example of interaction with a natural polymeric material is the adsorption of long-chain alkylamines onto clay minerals like montmorillonite. geologyscience.runih.govmdpi.com These layered silicates have negatively charged surfaces that can interact with the protonated form of the amine (alkylammonium ion). This interaction can lead to the intercalation of the amine between the clay layers, forming an organoclay. The two pentadecyl chains would create a significant hydrophobic environment within the clay galleries, making it compatible with nonpolar organic compounds and polymers for the creation of polymer-clay nanocomposites.

Interaction with Nanomaterial Substrates:

This compound can act as a capping agent or stabilizer for various nanoparticles, influencing their synthesis, stability, and properties. A prominent example is its interaction with gold nanoparticles. unipd.itaurion.nl The amine group can coordinate to the gold surface, and the long alkyl chains provide a steric barrier that prevents the nanoparticles from aggregating. The length and branching of the alkyl chains play a critical role in the packing density of the monolayer on the nanoparticle surface, which in turn affects the nanoparticle's solubility in different solvents and its electronic properties.

The interaction of amines with gold surfaces is influenced by the basicity and steric hindrance of the amine. unipd.it The two pentadecyl chains of this compound would present significant steric hindrance, which could affect the binding kinetics and the final arrangement of the molecules on the gold surface.

Substrate TypePrimary Interaction MechanismPotential Effect on Substrate
Hydrophobic Polymer Van der Waals forces between alkyl chains and polymerIncreased surface hydrophobicity
Functional Polymer Hydrogen bonding, electrostatic interactionsSurface modification, improved compatibility
Clay Minerals Cation exchange, hydrophobic interactionsFormation of organoclay, increased hydrophobicity
Gold Nanoparticles Coordination of amine to gold surfaceStabilization, control of particle size and solubility

Role of Long Alkyl Chains in Modulating Self-Assembly and Interfacial Adsorption

The two long pentadecyl (C15) alkyl chains are the defining structural feature of this compound, and they exert a profound influence on its self-assembly and interfacial behavior.

Modulation of Self-Assembly:

The length and number of alkyl chains are critical determinants of the geometry of self-assembled structures. The significant volume occupied by the two C15 chains in this compound results in a molecular shape that is more cylindrical or wedge-like than conical. As dictated by the critical packing parameter theory, this shape favors the formation of planar bilayers, which can close upon themselves to form vesicles. In contrast, single-chain surfactants with a similar headgroup tend to form spherical or cylindrical micelles.

The length of the alkyl chains also impacts the stability of the self-assembled structures. The extensive van der Waals interactions between the thirty carbon atoms of the two pentadecyl chains contribute to a strong cohesive force within the hydrophobic core of the aggregates. This leads to more stable monolayers, bilayers, and vesicles. Longer alkyl chains generally lead to a lower critical micelle concentration (or critical aggregation concentration for non-micellar aggregates) and more stable assemblies. mdpi.com The branching at the nitrogen atom, creating a secondary amine with two alkyl chains, further influences the packing and fluidity of the hydrophobic core. d-nb.inforesearchgate.net

Modulation of Interfacial Adsorption:

At interfaces, the long alkyl chains play a dual role. They are the primary drivers for the adsorption of the molecule from an aqueous phase onto a hydrophobic surface or at the air-water interface, a phenomenon driven by the hydrophobic effect. The reduction of the unfavorable contact between the alkyl chains and water is a major thermodynamic driving force for adsorption.

Furthermore, once adsorbed, the long chains contribute significantly to the stability and organization of the resulting monolayer. The strong intermolecular attractions between the chains promote the formation of densely packed and well-ordered films. This is particularly important in the formation of stable Langmuir-Blodgett films and in the effective surface modification of substrates. The ability of the long chains to create a dense, hydrophobic layer is key to applications such as corrosion inhibition, lubrication, and the creation of water-repellent surfaces.

Advanced Materials Science Research Involving N Pentadecylpentadecan 1 Amine

Tribological Performance Enhancement in Lubricating Systems via Amine-Surface Interactions

Long-chain amines are recognized as effective organic friction modifiers (OFMs) in lubricating oils. researchgate.net The presence of n-Pentadecylpentadecan-1-amine in lubricant compositions is noted for its potential to improve performance. researchgate.netconicet.gov.ar The fundamental mechanism of action for amine-based additives involves their interaction with metal surfaces to reduce both friction and wear, particularly in the boundary and mixed lubrication regimes. wiley-vch.de

The efficacy of amine-based friction modifiers stems from the polarity of the amine functional group and the nature of the long alkyl chains. The nitrogen atom's lone pair of electrons allows the amine group to adsorb onto metal surfaces, which often have a thin oxide layer. This adsorption creates a protective film that prevents direct asperity-to-asperity contact between rubbing surfaces, thereby reducing friction and mitigating wear. researchgate.net Some studies suggest that many organic friction modifiers, including amines, may require some initial rubbing action to facilitate the formation of these effective tribofilms. wiley-vch.de

The two C15 alkyl chains of this compound play a crucial role. Once the amine head group anchors to the surface, these long, non-polar chains align away from the surface, forming a dense, low-shear-strength layer. This layer acts as a physical barrier, and its ability to be easily sheared is fundamental to the friction reduction mechanism. Furthermore, in certain high-load applications, the presence of amine additives can contribute to the formation of robust protective films that enhance the extreme pressure properties of the lubricant. mdpi.com Polymeric structures with amine anchors have been shown to significantly reduce wear. researchgate.net

Table 1: Research Findings on Amine-Based Lubricant Additives

Additive Type Key Finding Mechanism of Action Reference
Hindered Tertiary Amine Forms protective films (~20 Å thick) on hematite (B75146) surfaces. Adsorption of amine headgroup, creating a barrier. researchgate.net
General Organic Amines May require initial rubbing to achieve maximum friction reduction. Formation of a tribofilm initiated by frictional processes. wiley-vch.de
Phosphate Amine Salt Synergistic effect with sulfur additives to enhance tribological properties. Formation of a multi-layered friction film (polyphosphate, sulfide, etc.). mdpi.com

The adsorption of amine compounds onto surfaces like glass, silica (B1680970), and metal oxides is a well-documented phenomenon. acs.org For this compound, the primary amine functionality is the key to its surface activity. The adsorption process is driven by the interaction between the polar amine group and active sites on the material surface, such as surface hydroxyl groups on silica or metal oxides. researchgate.net

Role of this compound in Modifying Polymer and Composite Material Properties

The unique structure of this compound allows it to function as a modifying agent in polymers and composites, primarily by acting as a coupling agent or surface modifier.

A critical factor in the performance of fiber-reinforced polymer composites is the quality of the interfacial adhesion between the fiber (or filler) and the polymer matrix. sapub.orgdeakin.edu.au Poor adhesion leads to inefficient stress transfer, compromising the mechanical properties of the composite. Coupling agents are used to bridge this interface, and molecules with amine functional groups are effective in this role. mdpi.comshinetsusilicone-global.com

Table 2: Effects of Amine-Functional Coupling Agents on Polymer Composite Properties

Composite System Coupling Agent Type Observed Effect Mechanism Reference
Polypropylene / Ash Amine Silane (B1218182) Improved stiffness and strength Enhanced filler-matrix interaction and hardness conicet.gov.ar
Stainless Steel / Polyamide Amino Silane (A1S) Enhanced lap shear strength, elongation, and toughness Hydrogen bonding between amine groups and amide moieties of PA66 mdpi.com

The surface energy and wettability of a material are critical properties that dictate its interaction with its environment. researchgate.netresearchgate.net Modifying a surface with chemical agents can alter these properties. The long alkyl chains of this compound, being non-polar and hydrophobic, can significantly lower the surface energy of a substrate it is applied to. arxiv.orgrsc.org

When used to treat a hydrophilic surface (like glass or metal oxides), the amine group anchors the molecule to the surface, while the pentadecyl chains create a new, low-energy, hydrophobic interface. dtu.dk This change in surface chemistry alters the wettability, for instance, by increasing the contact angle of water. researchgate.netarxiv.org This property is valuable for creating water-repellent surfaces and for improving the compatibility between inorganic fillers and non-polar polymer matrices by making the filler surface more organophilic. dtu.dk

Development of Novel Surfactant Systems Based on this compound

Surfactants are essential components in products ranging from detergents to pharmaceuticals, where they act as emulsifiers, foaming agents, and dispersants. acs.org this compound, with its amphiphilic structure, functions as an effective stabilizer for emulsions. whiterose.ac.uk Its long-chain secondary amine structure also makes it an ideal precursor for the synthesis of novel, more complex surfactants. researchgate.net

The basic mechanism of emulsion stabilization involves the adsorption of the surfactant at the oil-water interface, where it lowers interfacial tension. researchgate.netijirss.com The hydrophobic tails (pentadecyl chains) reside in the oil phase, while the polar head (amine group) resides in the water phase, creating a barrier that prevents droplet coalescence. wiley-vch.deresearchgate.net

Long-chain amines are valuable building blocks for creating advanced surfactants like amine oxides, betaines, sulfobetaines, and multi-headed or gemini (B1671429) surfactants. researchgate.netdtu.dkmdpi.com By reacting the secondary amine group of this compound, its properties can be tailored. For example:

Quaternization: Reacting the amine with an alkyl halide can produce a cationic quaternary ammonium (B1175870) surfactant, which often exhibits antimicrobial properties. mdpi.com

Oxidation: Oxidation can convert the amine to an amine oxide, a nonionic or zwitterionic surfactant (depending on pH) with good foaming and emulsifying properties. dtu.dk

Reaction with other functional groups: Reactions can introduce carboxylate or sulfonate groups to create zwitterionic betaines or sulfobetaines, which are known for their mildness and stability over a wide pH range. acs.org

These synthetic pathways allow for the development of high-performance surfactants from a readily available long-chain amine backbone, enabling the creation of molecules with enhanced solubility, thermal stability, and specific interfacial activities. acs.orgacs.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Phosphate Amine Salt
Amine Silane
Amino Silane
Amine Oxide
Betaine
Sulfobetaine

Exploration of Amphiphilic Properties for Emulsification and Dispersion

The molecular structure of this compound, featuring two long C15 alkyl chains attached to a central amine group, inherently imparts amphiphilic character. The two pentadecyl chains constitute a significant nonpolar, hydrophobic tail, while the secondary amine group provides a polar, hydrophilic head. This dual nature is the fundamental basis for its potential as an effective emulsifier and dispersant in various material systems.

In the context of emulsification, this compound can act as a stabilizing agent for emulsions, which are mixtures of immiscible liquids like oil and water. The hydrophobic tails of the amine would preferentially reside in the oil phase, while the polar amine head would interact with the water phase, positioning the molecule at the oil-water interface. This interfacial localization reduces the surface tension between the two phases, facilitating the formation of a stable emulsion. Industrial applications sometimes list "Amines, di-C12-18-alkyl; this compound" as an emulsion stabilizer, underscoring its role in promoting the stability and shelf-life of emulsified products. ethernet.edu.et

The effectiveness of such a long-chain amine as an emulsifier can be influenced by several factors, including the pH of the system. In acidic conditions, the amine group can become protonated, increasing its hydrophilicity and potentially altering its emulsifying capabilities. This pH-responsiveness is a key feature of many amine-containing amphiphiles.

Furthermore, in the realm of materials science, this compound could be investigated for its ability to disperse solid nanoparticles in liquid matrices. The hydrophobic tails could adsorb onto the surface of nonpolar nanoparticles, while the polar amine head would extend into a polar solvent, preventing the aggregation and settling of the particles. This is crucial for creating homogenous nanocomposites with enhanced mechanical, optical, or electrical properties.

Table 1: Potential Emulsification and Dispersion Properties of this compound

PropertyDescriptionPotential Significance in Materials Science
Amphiphilicity Possesses both hydrophobic (two C15 alkyl chains) and hydrophilic (secondary amine) moieties.Enables interaction at oil-water or particle-solvent interfaces.
Emulsion Stabilization Can reduce interfacial tension to stabilize mixtures of immiscible liquids.Formation of stable emulsions for coatings, adhesives, and synthesis of porous materials.
Nanoparticle Dispersion Can adsorb onto nanoparticle surfaces to prevent agglomeration in a liquid medium.Creation of homogenous nanocomposites with tailored properties.
pH-Responsiveness The polarity of the amine headgroup can be tuned by changing the pH.Allows for the controlled formation and breaking of emulsions, or triggered release of dispersed phases.

Design of Controlled Release and Delivery Systems in Materials Science Contexts

The self-assembly properties of amphiphilic molecules like this compound are of significant interest in the design of controlled release and delivery systems. While specific studies on this compound for this purpose are scarce, the behavior of analogous long-chain amines suggests it could form vesicular structures, such as liposomes or niosomes, in aqueous environments.

These vesicles are microscopic, hollow spheres with a bilayer membrane formed by the self-assembly of amphiphilic molecules. The hydrophobic tails would orient themselves inward, creating a nonpolar core, while the hydrophilic heads would face the aqueous exterior and interior. This structure allows for the encapsulation of active agents. Hydrophobic molecules could be entrapped within the nonpolar bilayer, while hydrophilic molecules could be contained within the aqueous core.

The release of the encapsulated material could be controlled by several mechanisms. The stability of the vesicular structure itself provides a barrier to immediate release, allowing for a sustained-release profile. Furthermore, the pH-sensitivity of the amine headgroup could be exploited for triggered release. A change in the pH of the surrounding environment could alter the charge and conformation of the amine groups, leading to the destabilization of the vesicle and the subsequent release of its contents.

In a materials science context, such controlled release systems could be used to deliver catalysts, healing agents in self-healing materials, or corrosion inhibitors in coatings at a specific time or in response to a particular environmental trigger. For instance, a coating embedded with vesicles of this compound containing a corrosion inhibitor could release the inhibitor when the local pH changes due to the onset of corrosion.

Table 2: Potential Characteristics of this compound in Controlled Release Systems

FeatureDescriptionPotential Application in Materials Science
Vesicle Formation Potential to self-assemble into bilayer vesicles in aqueous media.Encapsulation and delivery of active materials.
Encapsulation Capability Can potentially encapsulate both hydrophobic and hydrophilic substances.Delivery of a wide range of functional molecules.
Sustained Release The bilayer membrane can act as a diffusion barrier for slow release.Long-term delivery of catalysts, inhibitors, or other agents.
Triggered Release Release can potentially be triggered by changes in pH, disrupting the vesicle structure.Smart materials that respond to environmental stimuli.

While the direct experimental evidence for these applications of this compound is not widely reported, its molecular structure strongly suggests its potential as a versatile component in the formulation of advanced materials requiring emulsification, dispersion, and controlled release functionalities. Further research is needed to fully explore and characterize these possibilities.

Future Research Directions and Outlook in N Pentadecylpentadecan 1 Amine Chemistry

Exploration of Novel Derivatization Pathways for Enhanced Functionality

The functional utility of n-Pentadecylpentadecan-1-amine can be significantly expanded through chemical modification, or derivatization. The secondary amine group serves as a reactive handle for a multitude of chemical transformations, allowing for the synthesis of new molecular architectures with tailored properties. Future research will likely focus on pathways that introduce new functional groups to enhance its performance in various applications.

Key areas of exploration include:

N-Alkylation and Quarternization: Introducing a third alkyl chain or creating a quaternary ammonium (B1175870) salt can transform the molecule into a cationic surfactant. Research into controlled N-methylation or the addition of other functional alkyl groups could yield a new class of surfactants or phase-transfer catalysts with unique solubility and interfacial properties.

Amidation: Reacting this compound with carboxylic acids or their derivatives produces amides. This pathway allows for the incorporation of a wide array of chemical moieties, potentially leading to novel lubricants, corrosion inhibitors, or building blocks for specialty polymers.

Conversion to Aminosilanes: Multicomponent copper-catalyzed reactions can be used to synthesize 1,1-aminosilanes from amines and aldehydes. nih.gov Applying such methods to this compound could produce novel silane (B1218182) coupling agents, useful for modifying the surface of inorganic materials like glass and silica (B1680970) to improve adhesion to organic polymers.

These derivatization strategies open the door to creating a library of compounds based on the this compound backbone, each with specialized functionalities.

Derivatization PathwayReagentsPotential Product ClassEnhanced Functionality
N-Methylation Formaldehyde/Formic Acid (Eschweiler-Clarke) or other methylating agentsTertiary AmineModified basicity, improved catalytic activity, precursor for cationic surfactants.
Quaternization Alkyl Halides (e.g., CH₃I)Quaternary Ammonium SaltCationic surfactant properties, antimicrobial activity, phase-transfer catalysis.
Amidation Carboxylic Acid, Acyl ChlorideN,N-dialkyl AmideEnhanced thermal stability, lubricant properties, building blocks for polyamides.
Reductive Amination Aldehydes/Ketones, Reducing AgentTertiary AmineIntroduction of diverse functional groups for targeted applications.
Aminosilane Synthesis Aldehyde, Silylating Agent, Cu-catalyst1,1-AminosilaneSurface modification agent, adhesion promoter for composites. nih.gov

Integration of this compound into Advanced Nanomaterials

The large, nonpolar character of the two pentadecyl chains makes this compound an excellent candidate for applications in nanotechnology, particularly for the surface modification of nanomaterials. researchgate.net Limiting particle size to the nanoscale alters the physical, chemical, and biological properties of materials, making them suitable for various industries. researchgate.net Future research will focus on leveraging its structure to control the interface between nanomaterials and their surrounding environment.

Potential integration strategies include:

Surface Functionalization of Nanoparticles: The amine headgroup can anchor the molecule to the surface of metallic nanoparticles (e.g., gold, silver) or metal oxide nanoparticles. The long alkyl chains would then form a hydrophobic corona around the nanoparticle, improving its dispersibility in nonpolar solvents and polymer matrices. This is crucial for creating high-performance nanocomposites.

Graphene and Carbon Nanotube Modification: The amine can interact with functional groups (like carboxylic acid groups) on the surface of graphene oxide or carbon nanotubes. researchgate.net This non-covalent functionalization can exfoliate graphene sheets and disperse nanotubes, preventing their re-aggregation and enabling their incorporation into electronic devices, conductive inks, and reinforced polymers.

Templating Agent for Mesoporous Materials: Long-chain amines can act as structure-directing agents in the synthesis of mesoporous materials like silica or zeolites. The self-assembly of this compound molecules into micelles or other ordered structures can create templates around which the inorganic material forms, leading to materials with highly controlled pore sizes for catalysis and separation applications.

The integration of this amine into nanostructures is a promising route to developing advanced materials with tailored properties for electronics, medicine, and energy. e3s-conferences.orgmdpi.com

Nanomaterial ClassIntegration MechanismPotential Application
Metallic Nanoparticles (Au, Ag, Pt) Ligand exchange or direct binding of amine to metal surface.Stabilized nanoparticles for catalysis, sensors, and antimicrobial coatings.
Metal Oxide Nanoparticles (TiO₂, ZnO, Fe₃O₄) Coordination of amine to surface metal sites or reaction with surface hydroxyls.Dispersants for pigments and UV-filters in cosmetics, magnetic fluids.
Graphene/Graphene Oxide Non-covalent functionalization via hydrogen bonding or electrostatic interactions.Conductive composites, advanced coatings, energy storage electrodes.
Carbon Nanotubes (CNTs) Surface adsorption and wrapping by alkyl chains.Reinforced polymers, conductive films, field-effect transistors.
Mesoporous Silica Structure-directing agent (template) during sol-gel synthesis.High surface area supports for catalysts, drug delivery systems. nih.gov

Application of Machine Learning and AI in Predicting this compound Behavior

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes, reducing the need for extensive and time-consuming experiments. mdpi.com For a molecule like this compound and its potential derivatives, AI/ML models can accelerate the discovery and design of new applications.

Future research in this area will likely involve:

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing ML models to predict key physicochemical properties such as solubility, viscosity, surface tension, and thermal stability based on molecular descriptors. acs.org By training models on datasets of similar long-chain amines, the properties of novel, unsynthesized derivatives of this compound can be accurately estimated.

Predicting Reactivity and Degradation: ML algorithms can be trained to predict the metabolic or oxidative degradation pathways of amines. mdpi.comacs.org This is crucial for assessing the environmental fate and persistence of the molecule and its derivatives, guiding the design of more benign and biodegradable alternatives.

Generative Models for New Molecules: AI can be used to design new molecules with desired properties. mdpi.com A generative model could be tasked to propose novel derivatives of this compound that are optimized for a specific function, such as high efficacy as a corrosion inhibitor or ideal characteristics for a nanoparticle ligand. These computational methods can screen vast chemical spaces to identify the most promising candidates for synthesis. nih.gov

The application of AI/ML offers a powerful toolset for navigating the complexities of long-chain amine chemistry, enabling a more targeted and efficient approach to materials discovery. researchgate.net

AI/ML ApplicationInput Data (Features/Descriptors)Predicted Output (Target Property)Potential Impact
QSPR Modeling Molecular weight, logP, topological indices, polar surface area, number of rotatable bonds. mdpi.comSolubility, boiling point, viscosity, surface activity.Rapid screening of derivatives for specific physical properties without synthesis.
Reactivity Prediction Electronic properties (e.g., HOMO/LUMO energies), steric parameters, bond dissociation energies.Site of reaction, reaction rate, most likely metabolic pathway (e.g., N-dealkylation). mdpi.comDesigning molecules with enhanced stability or controlled biodegradability.
Generative Design A target property profile (e.g., "high affinity for gold surfaces" and "low toxicity").Novel chemical structures based on the this compound scaffold.Accelerated discovery of next-generation functional molecules for specific applications.
Formulation Optimization Composition of amine-based mixtures, process conditions (temperature, pressure).Formulation performance (e.g., CO₂ capture efficiency, emulsion stability). researchgate.netOptimization of industrial processes using the amine as a component.

Sustainability and Scalability Considerations in Industrial and Academic Synthesis

As with all chemical manufacturing, the principles of green chemistry are paramount for the future synthesis of this compound. acs.org Research is actively seeking more sustainable, efficient, and scalable methods to replace traditional, energy-intensive processes.

Key directions for sustainable synthesis include:

Catalytic Reductive Amination: Moving away from stoichiometric reagents towards catalytic systems is a primary goal. Research focuses on developing heterogeneous catalysts (e.g., based on platinum, ruthenium, or niobium) that can facilitate the reductive amination of fatty acids or their esters with pentadecylamine. uantwerpen.beresearchgate.net Such catalysts offer the advantages of high selectivity, mild reaction conditions, and easy recyclability.

Use of Renewable Feedstocks: The pentadecyl chains can theoretically be derived from renewable sources like fatty acids from plant oils. Future research will explore integrated biorefinery concepts where biomass is converted into the necessary fatty acid precursors, reducing the reliance on fossil fuels.

Green Solvents and Process Intensification: The use of environmentally benign solvents like water (in microemulsion systems) or deep eutectic solvents is an active area of investigation for amine synthesis. acs.orgmdpi.com Furthermore, shifting from batch reactors to continuous flow systems can improve efficiency, safety, and scalability, making the production process more economically viable and environmentally friendly. One-pot syntheses that combine multiple steps into a single process are also a key goal to minimize waste and energy consumption. researchgate.net

Focusing on these sustainable and scalable routes will be critical for the commercial viability and environmental acceptance of this compound and its derivatives in large-scale applications.

Synthesis AspectTraditional ApproachSustainable/Future ApproachKey Advantages of Future Approach
Amine Synthesis Multi-step nitrile process (fatty acid -> amide -> nitrile -> amine) with high temperatures (>250°C).One-pot catalytic reductive amination of fatty acids/esters. uantwerpen.beFewer reaction steps, lower energy consumption, higher atom economy, reduced waste.
Catalysis Stoichiometric reagents or homogeneous catalysts that are difficult to recover.Recyclable heterogeneous catalysts (e.g., PtVOx/SiO₂, Ru-W bimetallics). uantwerpen.beresearchgate.netCatalyst reuse, simpler product purification, reduced metal contamination in the product.
Solvents Volatile organic compounds (VOCs).Green solvents such as water, cyclopentyl methyl ether (CPME), or deep eutectic solvents (DESs). acs.orgmdpi.comReduced environmental impact, improved process safety, potential for novel reactivity.
Feedstocks Petrochemical-derived alkanes.Fatty acids sourced from renewable biomass and natural oils. researchgate.netReduced carbon footprint, use of renewable resources, alignment with circular economy principles.
Process Technology Batch reactors.Continuous flow microreactors or mini-plants. acs.orgEnhanced heat and mass transfer, improved safety and control, easier scalability.

Q & A

What are the recommended methods for synthesizing n-Pentadecylpentadecan-1-amine with high purity?

Level : Basic
Methodological Answer :
Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent selection, and catalyst efficiency) to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical. Validate purity using HPLC-MS (to detect trace impurities) and ¹H/¹³C NMR (to confirm structural integrity) . For reproducible yields, maintain rigorous control over stoichiometry and reaction time.

How can researchers ensure batch-to-batch consistency in this compound synthesis?

Level : Basic
Methodological Answer :
Batch consistency requires standardized quality control (QC) protocols:

  • HPLC-MS analysis to quantify primary amine content and detect impurities .
  • Karl Fischer titration to measure residual water, which can affect reactivity .
  • Additional QC (e.g., peptide content analysis) for sensitive applications like bioassays to minimize variability in solubility or salt content .

What analytical strategies are effective in resolving contradictory data regarding the solubility of this compound in polar solvents?

Level : Advanced
Methodological Answer :
Contradictory solubility data often arise from matrix effects or solvent purity. Mitigate this by:

  • Using multi-method validation : Compare results from UV-Vis spectroscopy, dynamic light scattering (DLS), and HPLC-MS under controlled solvent conditions .
  • Conducting accelerated stability studies to assess solvent-amine interactions over time .
  • Reporting solvent source and purity (e.g., HPLC-grade vs. technical-grade) to contextualize results .

What safety protocols are critical when handling this compound in laboratory settings?

Level : Basic
Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure, as amines can cause irritation .
  • Work in a fume hood to prevent inhalation of vapors, especially during synthesis or solvent evaporation .
  • Store samples in airtight containers with desiccants to prevent hygroscopic degradation .
  • Follow spill protocols: Neutralize with weak acids (e.g., citric acid) and absorb with inert materials .

How should researchers design experiments to investigate the aggregation behavior of this compound in aqueous solutions?

Level : Advanced
Methodological Answer :

  • Use dynamic light scattering (DLS) to measure hydrodynamic radius and critical aggregation concentration (CAC) .
  • Complement with cryogenic electron microscopy (cryo-EM) to visualize aggregate morphology .
  • Control variables: pH, ionic strength, and temperature, as these influence amine protonation and self-assembly .
  • Validate findings using computational models (e.g., molecular dynamics simulations) to predict aggregation pathways .

What spectroscopic techniques are most suitable for characterizing the structural integrity of this compound?

Level : Basic
Methodological Answer :

  • ¹H/¹³C NMR : Confirm backbone structure and detect branching or oxidation byproducts .
  • FTIR : Identify functional groups (e.g., primary amine N-H stretches at ~3300 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight and isotopic patterns .

How can computational modeling complement experimental studies in predicting the reactivity of this compound with biological targets?

Level : Advanced
Methodological Answer :

  • Molecular docking : Predict binding affinities with enzyme active sites (e.g., amine oxidases) .
  • MD simulations : Assess stability of amine-membrane interactions in lipid bilayers .
  • Validate models with in vitro assays (e.g., enzyme inhibition studies) to refine computational parameters .

Notes on Evidence Utilization:

  • Safety protocols integrate guidelines from SDS documents for analogous amines .
  • Analytical methodologies extrapolate from HPLC-MS and QC practices for structurally related compounds .
  • Advanced experimental design principles derive from pharmacopeial and academic research frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.